2,2,2-Trifluoro-1-(2-fluoropyridin-3-YL)ethanone

Description

Historical Development and Significance in Organofluorine Chemistry

The development of 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone emerges from a rich historical context in organofluorine chemistry that spans over two centuries. The field of organofluorine chemistry began long before elemental fluorine was isolated, with the first organofluorine compound discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. Alexander Borodin pioneered halogen exchange methods in 1862, acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, establishing methodologies that would later enable the synthesis of complex fluorinated molecules. The systematic development of fluorinated aromatic compounds gained momentum through Schiemann's discovery of aromatic fluorination methodology in 1927, where diazonium salts were decomposed in the presence of fluoroboric acid to yield fluorinated aromatic compounds.

The emergence of trifluoromethyl ketones as a distinct chemical class gained particular importance during the mid-20th century, when their unique properties were recognized for potential pharmaceutical applications. The development was significantly accelerated during World War II, when the Manhattan Project's requirement for uranium hexafluoride processing drove innovations in fluorine chemistry and led to the large-scale production of fluorine. This period marked a dramatic transformation in organofluorine chemistry, moving from laboratory curiosities to industrial applications. The recognition that fluorine atoms could enhance biological activity and stability in pharmaceutical compounds drove further research into complex fluorinated molecules like this compound.

Trifluoromethyl ketones specifically gained recognition as exceedingly valuable synthetic targets and synthons in the construction of fluorinated pharmaceuticals. The unique properties of these compounds, including their ability to act as enzyme inhibitors and their enhanced metabolic stability, positioned them as critical intermediates in medicinal chemistry. The synthesis of this compound represents the culmination of decades of methodological development in both aromatic fluorination and trifluoromethyl group introduction, combining established techniques in fluoropyridine chemistry with advanced trifluoroacetylation methods.

Structural Characterization and Nomenclature

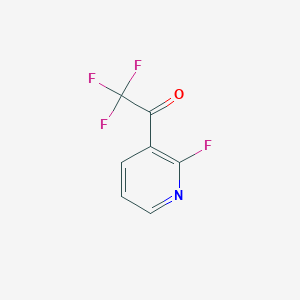

This compound possesses a well-defined molecular architecture that integrates multiple fluorinated functionalities within a single framework. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structural composition of a fluorinated pyridine ring substituted at the 3-position with a trifluoromethyl ketone group. Alternative nomenclature includes 2-Fluoro-3-trifluoroacetylpyridine, which emphasizes the trifluoroacetyl substitution pattern on the fluoropyridine ring. The systematic naming convention clearly delineates the positioning of fluorine atoms and the ketone functionality, providing unambiguous identification of the molecular structure.

The molecular structure consists of a pyridine ring bearing a fluorine substituent at the 2-position and an ethanone side chain at the 3-position, where the ethanone group contains three fluorine atoms on the terminal carbon. This arrangement creates a compound with both aromatic and aliphatic fluorination, representing a sophisticated example of polyfluorinated heterocyclic chemistry. The structural arrangement places the electronegative fluorine atoms in positions that significantly influence the electronic properties of both the aromatic ring and the carbonyl functionality. The presence of multiple fluorine atoms creates a highly polarized molecular environment, with the trifluoromethyl group serving as a strong electron-withdrawing substituent that influences the reactivity of the adjacent carbonyl group.

The compound's structural characterization through advanced analytical techniques reveals distinct spectroscopic signatures characteristic of fluorinated aromatic and ketone functionalities. The molecular geometry exhibits specific bond angles and distances that reflect the influence of fluorine substitution on the overall three-dimensional structure. The planar pyridine ring system provides a rigid framework, while the trifluoromethyl ketone side chain introduces conformational flexibility that influences the compound's physical and chemical properties.

Molecular Parameters and Physicochemical Properties

This compound exhibits well-defined molecular parameters that characterize its chemical identity and physical behavior. The compound possesses the molecular formula Carbon seven Hydrogen three Fluorine four Nitrogen one Oxygen one, with a precisely calculated molecular weight of 193.098 grams per mole. The MDL number MFCD11847265 provides additional identification within chemical databases, while the Chemical Abstracts Service number 1186608-79-6 serves as the primary registry identifier.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₇H₃F₄NO |

| Molecular Weight | 193.098 g/mol |

| CAS Number | 1186608-79-6 |

| MDL Number | MFCD11847265 |

| Topological Polar Surface Area | 29.96 Ų |

| Calculated LogP | 1.9657 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

The physicochemical properties of this compound reflect the influence of extensive fluorination on molecular behavior. The topological polar surface area of 29.96 square angstroms indicates moderate polarity, while the calculated logarithm of the partition coefficient value of 1.9657 suggests favorable lipophilicity for biological applications. The compound contains two hydrogen bond acceptor sites, corresponding to the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, but lacks hydrogen bond donor capabilities due to the absence of readily ionizable hydrogen atoms. The presence of only one rotatable bond, corresponding to the connection between the pyridine ring and the ethanone side chain, indicates a relatively rigid molecular structure.

The extensive fluorination significantly influences the compound's physical properties, including its volatility, solubility characteristics, and thermal stability. Storage requirements specify refrigerated conditions, indicating potential thermal sensitivity or volatility concerns. The Global Harmonized System classification GHS07 indicates specific hazard considerations, while the compound's handling requires standard laboratory safety protocols appropriate for fluorinated organic compounds. The molecular architecture, combining aromatic and aliphatic fluorination patterns, creates unique electronic properties that influence both intermolecular interactions and chemical reactivity.

Current Research Significance and Applications

This compound has emerged as a compound of significant research interest across multiple domains of chemical and biological science. The molecule's unique structural features, combining fluorinated pyridine and trifluoromethyl ketone functionalities, position it as a valuable intermediate in pharmaceutical research and synthetic chemistry applications. Trifluoromethyl ketones have demonstrated particular significance as enzyme inhibitors, with research indicating their ability to interact effectively with hydrophobic pockets in proteins, potentially modulating enzymatic activities. The compound's fluorinated structure enhances lipophilicity, allowing for improved biological membrane penetration and enhanced binding affinity to target proteins.

In the context of drug discovery, fluorinated heterocycles like this compound serve as important building blocks for the development of novel therapeutic agents. The presence of multiple fluorine atoms enhances metabolic stability by providing resistance to enzymatic degradation, while the fluorinated pyridine core offers opportunities for specific protein interactions. Research has demonstrated that trifluoromethyl ketone compounds can function as histone deacetylase inhibitors, displaying differential mechanisms depending on enzyme isoforms and exhibiting both fast-on fast-off and slow-binding mechanisms against various enzymatic targets. These findings highlight the compound's potential as a biochemical probe for studying enzyme function and as a lead compound for pharmaceutical development.

The synthetic utility of this compound extends to its role as an intermediate in the preparation of more complex fluorinated molecules. Recent advances in trifluoroacetylation methodology have demonstrated efficient synthetic routes to such compounds using trifluoroacetic anhydride under photocatalytic conditions. These developments enable the preparation of alpha, beta-unsaturated trifluoromethyl ketones through radical mechanisms, providing access to valuable synthetic intermediates for further chemical elaboration. The compound's reactivity profile makes it suitable for various chemical transformations, including nucleophilic additions, cycloaddition reactions, and heterocycle formation.

Research applications also encompass the compound's use in chemical biology and medicinal chemistry research, where its unique electronic properties and structural features provide opportunities for studying protein-ligand interactions and enzyme mechanisms. The trifluoromethyl ketone functionality has proven particularly valuable in the development of protease inhibitors, with studies demonstrating effective inhibition of viral proteases and other enzymatic targets. The compound's potential for modification and derivatization makes it an attractive starting material for library synthesis and structure-activity relationship studies in pharmaceutical research programs.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO/c8-6-4(2-1-3-12-6)5(13)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKVVMLHWCELMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone involves the acylation of 2-fluoropyridine with trifluoroacetic acid derivatives under controlled conditions.

Key Reaction: The reaction of 2-fluoropyridine with trifluoroacetic anhydride in the presence of a base such as pyridine is the most common laboratory-scale method. This reaction proceeds under controlled temperature to facilitate the formation of the desired ketone while minimizing side reactions.

Mechanism: The base activates the trifluoroacetic anhydride, allowing nucleophilic attack by the 2-fluoropyridine nitrogen or carbon site, leading to acylation and formation of the trifluoroacetylated product.

Reaction Conditions: Generally, the reaction is carried out at low to moderate temperatures (0–40 °C) to optimize yield and purity. The use of anhydrous solvents and inert atmosphere is recommended to prevent hydrolysis or decomposition.

Industrial Production Methods

Industrial synthesis scales up the laboratory route with modifications to improve yield, purity, and cost-effectiveness.

Scale-Up Considerations: High-purity starting materials and reagents are used. Reaction parameters such as temperature, reagent stoichiometry, and reaction time are optimized for maximum conversion.

Purification: Post-reaction, the mixture undergoes purification through distillation or recrystallization to isolate the target compound in high purity.

Process Optimization: Industrial methods focus on minimizing waste and improving atom economy, often employing continuous flow reactors or automated control systems to enhance reproducibility.

Alternative Synthetic Strategies and Patent Insights

While the direct acylation method is prevalent, patent literature reveals alternative multi-step synthetic routes, especially for related trifluoroethanone derivatives substituted with haloaryl groups, which provide insights into potential modifications applicable to this compound.

Multi-Step Synthesis: Some processes involve the preparation of organometallic intermediates derived from halogenated aromatic precursors, which then react with trifluoroacetate derivatives to yield trifluoroethanones.

Challenges: Such methods often suffer from low overall yields due to multiple reaction steps (4–6 steps), high production costs, and generation of significant chemical waste.

Improved Processes: Recent inventions propose streamlined processes with fewer steps, higher yields, and reduced waste by employing nitration, chlorination, and Friedel-Crafts acylation in sequence, sometimes using trichloroisocyanuric acid and sulfuric acid to facilitate halogenation steps.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The direct acylation method remains the most efficient and straightforward approach for preparing this compound, especially at laboratory and pilot scales.

Industrial processes emphasize purification and process control to achieve high yields and product quality.

Alternative synthetic routes, while more complex, offer routes to structurally related trifluoroethanones and may inspire modifications for improved synthesis of the target compound.

The use of strong acids and halogenating agents in advanced synthetic routes requires careful handling and optimization to balance yield and safety.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of various fluorinated compounds. The presence of trifluoromethyl and fluoropyridinyl groups allows for diverse chemical reactions, including:

- Oxidation : Transforming the compound into carboxylic acids or other derivatives.

- Reduction : Converting the ketone group into an alcohol.

- Substitution Reactions : Fluorine atoms can be substituted with other nucleophiles.

Biology

Research indicates potential biological activities attributed to its interaction with biomolecules. The compound's unique structure enhances lipophilicity and alters electronic properties, which can influence biological pathways. Studies suggest possible inhibition of specific enzymes or receptors involved in disease processes.

Medicine

Ongoing investigations focus on its use as a pharmaceutical intermediate. Its unique properties may lead to the development of new therapeutic agents targeting various diseases.

Industry

The compound is utilized in producing agrochemicals, pharmaceuticals, and specialty chemicals due to its stability and reactivity.

Case Studies and Research Findings

Several studies have explored the applications and mechanisms of action of 2,2,2-Trifluoro-1-(2-fluoropyridin-3-YL)ethanone:

- Biological Activity Studies : Research has demonstrated that this compound can modulate specific biological pathways through interactions with target biomolecules. For instance, studies indicate its potential to inhibit certain enzymes linked to metabolic disorders.

- Synthesis of Fluorinated Pharmaceuticals : Case studies highlight its role in synthesizing fluorinated analogs of existing drugs, enhancing their pharmacological profiles.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl and fluoropyridinyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyridine-Based Trifluoroethanones

- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride (CAS 1588441-22-8): Molecular Weight: 211.57 g/mol. Key Feature: The pyridine ring lacks the 2-fluoro substituent but includes a hydrochloride salt, enhancing solubility in polar solvents. The trifluoromethyl ketone group contributes to strong electron-withdrawing effects, similar to the target compound .

- 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 150698-72-9): Molecular Weight: 223.57 g/mol. Key Feature: Substitution of fluorine with chlorine at the pyridine’s 6-position increases molecular weight and alters lipophilicity. Chlorine’s larger atomic radius may sterically hinder interactions in biological systems compared to fluorine .

Heterocyclic Derivatives

- 2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS 860651-18-9): The fused pyrrolopyridine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capabilities. This structural difference could lead to divergent pharmacokinetic profiles compared to the simpler 2-fluoropyridine derivative .

- Such derivatives exhibit notable antimicrobial activity, suggesting that the fluorine substitution in the pyridine ring of the target compound may similarly enhance bioactivity .

Physicochemical Properties

Reactivity

- Electrophilic Character : The trifluoroacetyl group in all these compounds is highly electrophilic, facilitating nucleophilic additions or condensations (e.g., Friedlander condensation in naphthyridine synthesis) .

- Fluorine vs. Chlorine Effects : The 2-fluoro substituent in the target compound likely increases resistance to oxidative degradation compared to chlorine-containing analogs, as C-F bonds are stronger than C-Cl bonds .

Stability and Crystallographic Data

- Crystal Structure Insights: The related compound 2,2,2-Trifluoro-1-[3-(2,2,2-trifluoro-acetyl)azulen-1-yl]ethanone () exhibits a low R factor (0.038), indicating high crystallographic stability. The target compound’s fluorine substituents may similarly contribute to rigid molecular packing .

Biological Activity

2,2,2-Trifluoro-1-(2-fluoropyridin-3-YL)ethanone is a fluorinated organic compound with significant potential in medicinal chemistry and biological research. Its unique molecular structure, characterized by the presence of trifluoromethyl and fluoropyridinyl groups, contributes to its reactivity and biological activity. This article reviews the compound's biological activity, including its mechanisms of action, applications in scientific research, and comparative studies with similar compounds.

- Molecular Formula: C7H3F4NO

- Molecular Weight: 193.098 g/mol

- CAS Number: 1186608-79-6

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The fluorinated groups enhance lipophilicity and alter the compound's electronic properties, which can modulate various biological pathways. Studies indicate that these interactions may lead to inhibition of certain enzymes or receptors involved in disease processes.

Inhibition of Histone Deacetylases (HDACs)

Research has shown that fluorinated compounds can exhibit potent inhibitory effects on histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression. For instance:

- A study found that derivatives with fluorinated aromatic systems demonstrated enhanced potency against HDACs compared to their non-fluorinated counterparts .

- The introduction of fluorine at specific positions on the pyridine ring can either increase or decrease inhibitory activity depending on the molecular context .

Cytotoxicity Assays

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Results indicate:

- The compound exhibits a dose-dependent cytotoxic effect on MV4-11 cells (a human leukemia cell line), with IC50 values suggesting significant anti-cancer potential .

Comparative Studies

Comparative studies with structurally similar compounds reveal that the position of the fluorine atom on the pyridine ring significantly influences biological activity:

| Compound Name | IC50 (μM) | Notes |

|---|---|---|

| This compound | 3.64 | Potent HDAC inhibitor |

| 2,2,2-Trifluoro-1-(3-fluoropyridin-2-YL)ethanone | 5.59 | Less potent than 2-position isomer |

| 2,2,2-Trifluoro-1-(4-fluoropyridin-3-YL)ethanone | 7.37 | Significantly lower activity |

Case Study 1: Fluorinated Compounds in Drug Design

A comprehensive review highlighted the role of fluorinated compounds in drug design, particularly their ability to enhance metabolic stability and bioavailability. The study emphasized that introducing trifluoromethyl groups can improve binding affinity to target proteins .

Case Study 2: Environmental Impact Studies

Research involving soil bacteria has shown that certain fluorinated compounds can be degraded by microbial action. This implies potential environmental implications for compounds like this compound when released into ecosystems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone, and what factors influence the choice of reaction conditions?

- Methodology :

- Friedel-Crafts Acylation : React 2-fluoropyridine-3-carbaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction progress via TLC and purify via column chromatography .

- Fluorination Strategies : Introduce fluorine using fluorinating agents like KF or Selectfluor® under anhydrous conditions in polar aprotic solvents (e.g., DMSO) .

- Key Considerations : Solvent polarity, catalyst loading, and temperature (typically 0–80°C) significantly impact yield. Moisture-sensitive steps require inert atmospheres.

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound post-synthesis?

- Methodology :

- NMR Spectroscopy : ¹⁹F NMR (δ -60 to -80 ppm for CF₃ groups) and ¹H NMR (pyridyl protons at δ 7.5–8.5 ppm) confirm substitution patterns .

- HPLC/GC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns or electron ionization MS .

- Elemental Analysis : Verify empirical formula (C₈H₄F₄NO) with ≤0.3% deviation .

Q. What are the recommended storage and handling protocols to ensure stability during experiments?

- Methodology :

- Storage : Store in amber vials under argon at -20°C to prevent hydrolysis of the trifluoromethyl group .

- Handling : Use gloveboxes for moisture-sensitive reactions and PTFE-lined caps to avoid solvent interactions .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing fluorinated aromatic ketones?

- Methodology :

- Cross-Validation : Compare experimental ¹⁹F NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) .

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction using SHELX for refinement (R-factor < 5%) .

- Case Study : A 0.1 ppm deviation in ¹H NMR may indicate residual solvent; repeat analysis in deuterated DMSO .

Q. How does the electron-withdrawing nature of fluorine substituents influence reactivity in nucleophilic acyl substitution?

- Methodology :

- Kinetic Studies : Monitor reaction rates with amines or Grignard reagents. The CF₃ group reduces electron density at the carbonyl, accelerating substitution (k = 2.5 × 10⁻³ s⁻¹ vs. non-fluorinated analogs) .

- Computational Insights : Use molecular electrostatic potential (MEP) maps to visualize electrophilic regions. The carbonyl carbon in trifluoroethanones exhibits higher partial positive charge (Δq = +0.25 e) .

Q. How can computational methods predict crystal packing and intermolecular interactions for this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.